molecular formula C19H22N6O2 B2727185 1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923203-67-2

1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2727185
CAS RN: 923203-67-2
M. Wt: 366.425
InChI Key: JJNJOUNBNVLUQR-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antidepressant Applications

  • Research on imidazo[1,2-a]-s-triazine nucleosides, which share a structural motif with the compound , has demonstrated moderate activity against rhinoviruses at non-toxic dosage levels. This finding suggests potential antiviral applications for similarly structured compounds, including 1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Kim et al., 1978).

  • A study on 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione identified compounds with potent serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds showed potential as antidepressants in preliminary in vivo studies, highlighting the therapeutic research applications of related imidazo[2,1-f]purine derivatives (Zagórska et al., 2016).

Synthesis and Chemical Properties

  • The synthesis of mesoionic purinone analogs, including imidazo[1,2-c]-pyrimidine-2,7-diones, showcases the chemical versatility and potential applications of imidazo[2,1-f]purine derivatives in developing novel compounds with unique properties (Coburn & Taylor, 1982).

  • Another study focused on the synthesis and biological activity of 7,8-polymethylenepurine derivatives, exploring the antiviral and antihypertensive potentials of purine derivatives. This research underscores the broad applicability of purine-based compounds in medicinal chemistry and pharmacology (Nilov et al., 1995).

properties

IUPAC Name

4,7,8-trimethyl-6-[2-(3-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-11-6-5-7-14(10-11)20-8-9-24-12(2)13(3)25-15-16(21-18(24)25)23(4)19(27)22-17(15)26/h5-7,10,20H,8-9H2,1-4H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNJOUNBNVLUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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